DHPCC-9

Pim kinase inhibition Pan-Pim inhibitor Enzymatic IC50

Pan-Pim kinase profiling often suffers from isoform bias and off-target activity inherent to ATP-competitive inhibitors. DHPCC-9 (CAS 1192248-37-5) addresses this gap with a non-ATP-mimetic binding mode that avoids the conserved kinase hinge region, delivering balanced nanomolar inhibition of Pim-1 (IC50 12 nM), Pim-2 (51 nM), and Pim-3 (10 nM). • Spares >88 off-target kinases at 10 µM. • Retains cellular potency in 10% serum (IC50 4.7-6.0 µM). • Validated in orthotopic PC-3 xenograft models-reduces tumor growth and metastasis without detectable toxicity. Supplied with ≥98% HPLC purity; available in mg-to-gram quantities.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
Cat. No. B13447293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHPCC-9
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O
InChIInChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H
InChIKeyVWNCOFUKBTYAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHPCC‑9: Non‑ATP‑Mimetic Pan‑Pim Inhibitor


DHPCC‑9 (1,10‑dihydropyrrolo[2,3‑a]carbazole‑3‑carbaldehyde) is a small‑molecule pan‑Pim kinase inhibitor that targets Pim‑1, Pim‑2 and Pim‑3 with single‑digit to low‑double‑digit nanomolar potency [REFS‑1]. Unlike most ATP‑competitive kinase inhibitors, DHPCC‑9 adopts a non‑ATP‑mimetic binding mode, forming no hydrogen bonds with the kinase hinge region [REFS‑1]. This unique structural mechanism underpins its exceptional selectivity over a panel of 88 other kinases and makes DHPCC‑9 a powerful chemical‑biology tool for dissecting Pim‑dependent signalling in cancer [REFS‑1, REFS‑2].

1
Non‑ATP‑mimetic Pim kinase binding mode
Avoids hinge region, structurally distinct from ATP‑competitive inhibitors
2
Balanced pan‑Pim pathway inhibition studies
Covers Pim‑1, Pim‑2, Pim‑3 with comparable engagement
3
Kinase selectivity profiling experiments
>88 off‑target kinases tested remain ≥80% active at 10 µM

DHPCC‑9 vs. Generic Pim Inhibitors


Although several Pim kinase inhibitors have been reported (e.g., SGI‑1776, AZD1208, LKB‑1), their selectivity profiles, binding modes, and cellular efficacies differ markedly [REFS‑1]. DHPCC‑9 is distinguished by its non‑ATP‑mimetic interaction that avoids the conserved hinge region and by its near‑complete pan‑Pim inhibition at concentrations that spare a broad panel of off‑target kinases [REFS‑2]. Generic substitution with an ATP‑competitive Pim inhibitor would therefore introduce an orthogonal selectivity risk and could fail to reproduce the integrated cellular phenotypes—loss of Bad phosphorylation, abrogation of Pim‑1‑driven survival, and suppression of cancer cell migration and invasion—that have been quantitatively validated for DHPCC‑9 [REFS‑2]. The following evidence demonstrates precisely where DHPCC‑9 provides quantifiable differentiation relative to the in‑class alternatives.

Binding mode
ATP‑competitive Pim inhibitors engage the hinge and may introduce off‑target kinase engagement not observed with DHPCC‑9.
Isoform bias
Many alternative Pim inhibitors show isoform‑selective potency (e.g., >30‑fold Pim‑1 preference); pan‑Pim coverage may not replicate.
Serum shift
Cellular IC50 of ATP‑competitive inhibitors often rises several‑fold in 10% serum; DHPCC‑9 retains reported potency under standard culture conditions.

DHPCC‑9 Quantitative Evidence


Balanced Pan‑Pim Isoform Inhibition

DHPCC‑9 inhibits recombinant Pim‑1, Pim‑2, and Pim‑3 with IC50 values of 12 nM, 51 nM, and 10 nM, respectively, in an in‑vitro kinase assay using 10 µM ATP [REFS‑1]. These values place DHPCC‑9 among the most potent pan‑Pim inhibitors available for research procurement. In cell‑based assays, DHPCC‑9 abolishes the survival advantage conferred by Pim‑1 overexpression in FD/Pim44 myeloid cells with an IC50 of 4.7‑6.0 µM in complete medium containing 10% serum [REFS‑2], a cellular potency that is competitive with or superior to many ATP‑competitive Pim inhibitors when tested under similar high‑serum conditions.

Pan‑Pim isoform inhibition
Reported
Pim‑1 IC50 12 nM, Pim‑2 51 nM, Pim‑3 10 nM; balanced sub‑100 nM inhibition of all three isoforms
Supports balanced pan‑Pim pathway studies, unlike ATP‑competitive inhibitors with marked isoform selectivity
Assayed at 10 µM ATP; cell‑based IC50 4.7–6.0 µM in 10% serum also reported
Pim kinase inhibition Pan-Pim inhibitor Enzymatic IC50

Kinase Selectivity Profile

At a concentration of 10 µM, DHPCC‑9 inhibits in‑vitro Pim‑1, Pim‑2, and Pim‑3 activities by 98%, 93%, and 99%, respectively, while the activity of 88 other kinases in a commercial selectivity panel remains largely unaffected [REFS‑1]. This selectivity window is notably wider than that of many ATP‑competitive Pim inhibitors, which commonly inhibit off‑target kinases such as Flt3, GSK‑3β, or CDK family members at low‑micromolar concentrations [REFS‑2]. The intrinsic selectivity of DHPCC‑9 arises from its unique non‑ATP‑mimetic binding mode, which does not involve the conserved hinge region and therefore avoids the structural motifs that lead to broad‑spectrum kinase inhibition [REFS‑1].

Kinase selectivity window
Reported
At 10 µM: Pim‑1/2/3 inhibited by 98/93/99%; ≥88 off‑target kinases remain ≥80% active
Kinase selectivity profiling context; off‑target inhibition not observed in tested panel
Commercial kinase panel used; structural basis in non‑hinge binding
Kinase selectivity profiling Off-target risk Chemical probe quality

Non‑ATP‑Mimetic Binding Mode

Co‑crystal structures of Pim‑1 with DHPCC‑9 reveal that the inhibitor does not form any hydrogen bonds with the kinase hinge region; instead, it occupies the ATP‑binding pocket by making direct contact with the conserved catalytic lysine (Lys67) [REFS‑1]. This binding mode is fundamentally distinct from that of ATP‑competitive Pim inhibitors such as SGI‑1776 or AZD1208, which invariably engage the hinge residue(s) [REFS‑2]. The absence of hinge contacts is the structural basis for the compound’s broad‑spectrum kinase selectivity and makes DHPCC‑9 an ideal chemical probe for studies requiring unambiguous attribution of phenotypes to Pim kinase activity.

Non‑ATP‑mimetic binding
Method context
No hydrogen bonds to kinase hinge; contacts catalytic Lys67 in ATP pocket
Binding mode confirmed by X‑ray crystallography, avoiding conserved hinge interactions
Structural basis for broader kinome selectivity
X-ray crystallography Binding mode ATP-competitive vs non-ATP-mimetic

Cellular Pim‑1 Survival Inhibition

In IL‑3‑deprived FD/Pim44 myeloid cells, 10 µM DHPCC‑9 completely eliminates the survival advantage conferred by constitutive Pim‑1 overexpression, while the viability of vector‑control FD/Neo cells remains unchanged [REFS‑1]. IC50 values determined by MTT assay are 4.7 µM (FD/Pim44) and 6.0 µM (FD/Neo) in complete medium with 10% serum [REFS‑1]. In the same cellular model, DHPCC‑9 produces a concentration‑dependent decrease in Bad Ser112 phosphorylation, confirming on‑target engagement of Pim kinases [REFS‑1]. By comparison, pan‑Pim inhibitors that rely on ATP‑competitive binding often require serum‑free or low‑serum conditions to achieve comparable cellular IC50 values, because the high ATP concentration in complete medium competes with the inhibitor [REFS‑2].

Cellular survival inhibition
Reported
IC50 4.7 µM (Pim‑1‑overexpressing) and 6.0 µM (control) in 10% serum
Cellular target‑engagement endpoint context; Bad Ser112 phosphorylation decreased
MTT assay in FDCP1 myeloid cells; high‑serum condition maintained
Cellular target engagement Apoptosis Bad phosphorylation Pim-1 signalling

In Vivo Prostate Cancer Xenograft Efficacy

In an orthotopic PC‑3 prostate cancer xenograft model, daily administration of DHPCC‑9 significantly decreased tumour size and the number of distant metastases, while the treated animals showed no overt signs of toxicity [REFS‑1]. Systematic necropsy revealed that DHPCC‑9 could reach tumour tissues and that the compound did not cause weight loss or organ pathology [REFS‑1]. In contrast, several ATP‑competitive Pim inhibitors (e.g., SGI‑1776) have been associated with dose‑limiting cardiotoxicity linked to off‑target inhibition of cardiac ion channels [REFS‑2]. Although the in‑vivo data for DHPCC‑9 have not been benchmarked side‑by‑side with another Pim inhibitor in the same study, the combination of tumour‑suppressive efficacy and benign tolerability profile represents a differentiating feature that supports its use in long‑term in‑vivo experiments.

In vivo xenograft model
Endpoint context
Significant reduction in tumour size and metastasis number; no weight loss or organ pathology
Model‑response and tolerability endpoint monitoring; supports long‑term in vivo studies
Orthotopic PC‑3 prostate cancer xenograft; daily administration
In vivo efficacy Prostate cancer xenograft Metastasis Tolerability

DHPCC‑9 High‑Impact Applications


Balanced Pan‑Pim Isoform Coverage

When the scientific aim is to interrogate the collective function of all three Pim kinases without isoform bias, DHPCC‑9 is the inhibitor of choice. Its IC50 values of 12 nM (Pim‑1), 51 nM (Pim‑2), and 10 nM (Pim‑3) [REFS‑1] ensure that no isoform escapes inhibition at the working concentration, a feature that is not reliably achieved by inhibitors with marked isoform selectivity (Section 3, Evidence Item 1). This isoform‑balanced profile has been exploited to reveal the redundant pro‑migratory roles of Pim kinases in prostate cancer cells [REFS‑2].

Kinase Selectivity‑Critical Experiments

For target‑validation experiments where off‑target kinase inhibition would confound interpretation, DHPCC‑9 provides a selectivity window of >88 non‑Pim kinases tested without significant inhibition at 10 µM (Section 3, Evidence Item 2). This selectivity profile is directly attributable to its non‑ATP‑mimetic binding mode (Section 3, Evidence Item 3), making DHPCC‑9 a preferred tool for studies requiring unambiguous attribution of cellular phenotypes to Pim kinase activity.

In Vivo Metastasis and Tolerability

The demonstrated ability of DHPCC‑9 to reduce tumour growth and metastasis in an orthotopic PC‑3 xenograft model, combined with the absence of detectable toxicity [REFS‑3] (Section 3, Evidence Item 5), positions this compound for chronic in‑vivo studies. Investigators who need to sustain target inhibition over several weeks without confounding drug‑related morbidity can select DHPCC‑9 over ATP‑competitive Pim inhibitors that carry cardiotoxicity liabilities.

Pim Substrate Phosphorylation Profiling

Because DHPCC‑9 retains cellular potency in complete medium containing 10% serum (IC50 = 4.7‑6.0 µM in FDCP1 cells) [REFS‑2] (Section 3, Evidence Item 4), it is suitable for routine cell‑culture protocols without the need to reduce serum or ATP levels. This makes DHPCC‑9 a practical choice for biochemical proteomics studies that monitor phosphorylation of Pim substrates such as Bad or NFATc in physiologically relevant conditions.

Application
Selection Property
Validation Focus
Pan‑Pim pathway inhibition studies
Isoform‑selectivity assay context
Pim‑1/2/3 target engagement verification
Kinase selectivity profiling experiments
Off‑target kinase screening context
Pim‑specific phenotype confirmation
Prostate cancer xenograft model studies
In vivo model tolerability endpoint profile
Metastasis and tumor burden endpoint assessment
Pim substrate phosphorylation profiling
Cellular target engagement in standard serum
Phosphorylation readouts of Bad and NFATc

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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